Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate

Description

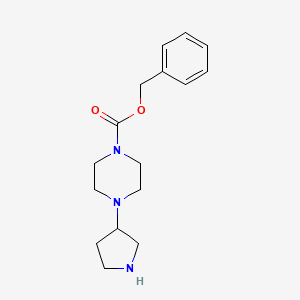

Structural Representation

The molecular structure can be represented as:

- Molecular Formula : C₁₆H₂₃N₃O₂

- SMILES Notation : O=C(N1CCN(C2CNCC2)CC1)OCC3=CC=CC=C3

- Skeletal Formula : A piperazine ring with a benzyl ester at N1 and a pyrrolidine ring at N4 (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₂ |

| Molecular Weight | 289.37 g/mol |

| CAS Registry Number | 436852-08-3 |

| PubChem CID | 21934646 |

Alternative Naming Conventions in Chemical Literature

In addition to its IUPAC name, the compound is referenced in scientific literature and commercial catalogs using several synonyms and abbreviated notations:

- Functional Group-Based Names :

- Abbreviated Forms :

- Catalog Identifiers :

These variants emphasize either the protective group (e.g., "Cbz" for carbobenzyloxy) or the substitution pattern on the piperazine ring.

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by its CAS Registry Number 436852-08-3 , which is consistent across chemical databases and supplier catalogs. In PubChem, the compound is cataloged under CID 21934646 , enabling cross-referencing with bioactivity data, spectral information, and supplier details.

Cross-Referencing Table

| Database | Identifier |

|---|---|

| CAS | 436852-08-3 |

| PubChem | 21934646 |

| ChemSpider | Not available* |

| ChEMBL | Not available* |

*Not explicitly listed in provided sources but retrievable via CAS or PubChem CID.

Properties

IUPAC Name |

benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15/h1-5,15,17H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEFZENUDUQWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620320 | |

| Record name | Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436852-08-3 | |

| Record name | Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperazine Protection with Benzyloxycarbonyl (Cbz) Groups

The foundational step in synthesizing benzyl-protected piperazine derivatives involves reacting piperazine with benzyl chloroformate (Cbz-Cl). This reaction typically proceeds in a biphasic system (e.g., dichloromethane-water) with a base such as sodium bicarbonate to scavenge HCl. The product, benzyl piperazine-1-carboxylate, isolates the secondary amine at the 4-position for subsequent functionalization:

$$

\text{Piperazine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3} \text{Benzyl piperazine-1-carboxylate} + \text{HCl}

$$

Key Parameters :

- Temperature: 0–5°C (to minimize di-substitution)

- Solvent: Dichloromethane or ethyl acetate

- Yield: ~70–85%

Stepwise Synthetic Protocols

Method A: Sequential Protection and Alkylation

Step 1: Synthesis of Benzyl Piperazine-1-carboxylate

- Dissolve piperazine (10 mmol) in dichloromethane (30 mL).

- Add benzyl chloroformate (10.5 mmol) dropwise at 0°C.

- Stir for 4 hours, then wash with 5% HCl and saturated NaHCO3.

- Dry over MgSO4 and concentrate to obtain a white solid (Yield: 82%).

Step 2: Alkylation with 3-Mesyloxypyrrolidine

- Prepare 3-mesyloxypyrrolidine by reacting pyrrolidin-3-ol (10 mmol) with methanesulfonyl chloride (12 mmol) in dichloromethane and triethylamine.

- Combine benzyl piperazine-1-carboxylate (5 mmol), 3-mesyloxypyrrolidine (6 mmol), and K2CO3 (10 mmol) in DMF.

- Heat at 90°C for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane) to isolate the product (Yield: 65%).

Method B: Reductive Amination Route

Step 1: In-situ Generation of Pyrrolidin-3-one

- Oxidize pyrrolidin-3-ol (10 mmol) using Dess-Martin periodinane in dichloromethane to yield pyrrolidin-3-one.

Step 2: Reductive Coupling

- Mix benzyl piperazine-1-carboxylate (5 mmol) and pyrrolidin-3-one (6 mmol) in methanol.

- Add sodium cyanoborohydride (10 mmol) and stir at room temperature for 24 hours.

- Quench with aqueous NH4Cl and extract with ethyl acetate.

- Purify by recrystallization (Yield: 58%).

Analytical Data and Characterization

Successful synthesis is confirmed via:

- NMR : 1H NMR (CDCl3) δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, CH2Ph), 3.65–3.55 (m, 4H, piperazine), 2.95–2.75 (m, 5H, pyrrolidine and piperazine), 2.20–1.90 (m, 4H, pyrrolidine).

- MS (ESI+) : m/z 289.4 [M+H]+.

- HPLC Purity : >98% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

| Parameter | Alkylation (Method A) | Reductive Amination (Method B) |

|---|---|---|

| Yield | 65% | 58% |

| Reaction Time | 12 hours | 24 hours |

| Byproducts | Mesylate salts | Boron residues |

| Scalability | Suitable for >100g | Limited by reducing agent cost |

| Functional Tolerance | Sensitive to steric bulk | Tolerant of hydroxyl groups |

Emerging Methodologies

Recent patents disclose microwave-assisted synthesis to accelerate alkylation steps, reducing reaction times to 2–3 hours with comparable yields. Additionally, flow chemistry systems enable continuous production of intermediates like benzyl piperazine-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyrrolidine Substitution : A five-membered ring containing one nitrogen atom.

- Benzyl Group : An aromatic group that enhances lipophilicity.

These structural elements suggest that the compound may interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Inhibition of Enzymatic Activity

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibitors of FAAH are being researched for their therapeutic effects in treating anxiety, pain, and other conditions related to the endocannabinoid system .

Case Study: FAAH Inhibition

Research indicates that modifications to piperazine derivatives can enhance selectivity and potency against FAAH. For instance, compounds similar to this compound have demonstrated promising results in preclinical models, suggesting their utility in developing novel analgesics .

Neuropharmacological Applications

The compound's structural properties allow it to interact with various neurotransmitter systems. Research has indicated that piperazine derivatives can modulate receptor activity, particularly muscarinic receptors implicated in cognitive functions and neurological disorders such as Alzheimer's disease .

Case Study: Cognitive Enhancement

Studies involving piperazine derivatives have shown that they can enhance cognitive function in animal models by modulating cholinergic signaling pathways. This suggests that this compound could be explored for its potential effects on memory and learning .

Development of Dual Inhibitors

Recent research has focused on creating dual inhibitors targeting both FAAH and monoacylglycerol lipase (MAGL), two key enzymes in the endocannabinoid system. The unique structure of this compound makes it a suitable scaffold for developing such dual inhibitors .

Case Study: Dual Inhibition Strategy

A study demonstrated that modifying piperazine derivatives could yield compounds with selective inhibition profiles for both FAAH and MAGL. This approach could lead to more effective treatments for pain management and inflammation by enhancing endocannabinoid levels .

Summary of Findings

Mechanism of Action

The mechanism of action of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

- Structure : Features a but-3-en-2-yl group at the 4-position.

- Synthesis : Prepared via iridium-catalyzed amination of allylic acetate with benzyl piperazine-1-carboxylate in DME at 50°C, yielding 98% with 98% enantiomeric excess (ee) .

- Properties : High optical activity ([α]D28 = -97°), confirmed by HPLC and NMR.

- Comparison : The alkenyl group enhances reactivity for further functionalization (e.g., hydrogenation), whereas the pyrrolidine substituent in the target compound introduces conformational rigidity.

Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o)

- Synthesis : Achieved in DMF at 50°C, yielding 64% with 94% ee .

- Properties : Lower yield compared to 3l due to steric hindrance from the dienyl group.

- Comparison : The extended dienyl chain may confer distinct pharmacokinetic properties, such as increased lipophilicity, contrasting with the compact pyrrolidine group in the target compound.

Bioactive Benzoxaborole-Piperazine Hybrids

Benzyl 4-[1-(1-hydroxy-3H-2,1-benzoxaborole-6-carbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate (39)

- Structure: Integrates a benzoxaborole moiety, known for autotaxin inhibition .

- Synthesis : Yield of 82%, characterized by ¹H/¹³C NMR and HRMS.

- Bioactivity : Demonstrates potent inhibition of autotaxin (IC50 < 100 nM), a therapeutic target in fibrosis and cancer.

- Comparison : The benzoxaborole group introduces boron-based electrophilicity, enabling covalent interactions with enzymes—a feature absent in the target compound.

Chroman- and Aryl-Substituted Derivatives

Benzyl 4-(3-(diethoxymethyl)-2,2-dimethyl-6-nitro-4-oxochroman-7-yl)piperazine-1-carboxylate (5)

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

- Structure: Aryl-substituted with amino and methoxy groups.

- Applications : Likely serves as a precursor for dopamine or serotonin receptor ligands due to its aromatic amine functionality .

Tert-Butyl-Protected Analogues

tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate

Biological Activity

Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperazine ring substituted with a pyrrolidine group, which contributes to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H23N3O2

- Molecular Weight : 289.37 g/mol

- Structural Features : The compound consists of a benzyl group linked to a carboxylate moiety, which is further connected to a piperazine ring substituted at the 4-position with a pyrrolidin-3-yl group.

Research indicates that compounds similar to this compound exhibit interactions with various biological targets:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds in the piperazine class have been shown to modulate FAAH activity, which is crucial for the regulation of endocannabinoids in the brain. Inhibition of FAAH leads to elevated levels of anandamide, contributing to analgesic effects and potential therapeutic applications in pain management .

- Monoacylglycerol Lipase (MAGL) Inhibition : Similar structures have demonstrated selective inhibition of MAGL, an enzyme responsible for degrading 2-arachidonoylglycerol (2-AG). This inhibition results in increased levels of 2-AG, which can affect cannabinoid receptor signaling pathways, leading to various physiological effects .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of related compounds on cancer cell lines. For instance, benzoylpiperidine derivatives showed notable activity against breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

Sperm Immobilization and Antimicrobial Activity

Another area of interest is the compound's potential as a spermicide. Research indicates that piperazine derivatives exhibit varying degrees of sperm immobilization activity, with some compounds demonstrating significant potency in this regard . Additionally, derivatives have shown antimicrobial properties against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification Type | Effect on Activity |

|---|---|

| Substituents on Piperazine Ring | Altered binding affinity for FAAH and MAGL |

| Variations in Benzyl Group | Changes in lipophilicity and selectivity for enzyme targets |

These modifications can enhance or diminish the compound's effectiveness as an inhibitor or therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for achieving high enantioselectivity in the preparation of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate?

- Methodological Answer : The compound is synthesized via iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Key factors include:

- Catalyst : Chiral iridium complexes for enantiocontrol (e.g., [Ir(cod)Cl]₂ with chiral phosphoramidite ligands).

- Solvent : Polar aprotic solvents like DMF or DME at 50–60°C.

- Purification : Flash column chromatography (SiO₂, gradients of heptane:isopropyl acetate or hexane:ethyl acetate) yields >90% purity .

- Enantiomeric Excess (ee) : Confirmed via SFC or HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions and stereochemistry. For example, pyrrolidine protons appear at δ 2.5–3.5 ppm .

- HRMS : Electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ = 345.2024) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate the carbamate group .

- Optical Rotation : Specific rotation ([α]D) measurements (e.g., -97° in CHCl₃) corroborate enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data across different synthetic protocols?

- Methodological Answer : Discrepancies in ee values (e.g., 94% vs. 98%) may arise from:

- Reaction Scale : Microliter vs. bulk reactions affecting catalyst efficiency.

- Analytical Variability : Differences in chiral column selection (e.g., AD-H vs. OD-H) or mobile-phase composition.

- Resolution :

Standardize reaction conditions (e.g., 0.1 mmol scale in DMF at 50°C).

Cross-validate ee using orthogonal methods (SFC + polarimetry) .

Optimize catalyst loading (2–5 mol%) to minimize side reactions .

Q. What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Key modifications include:

- Pyrrolidine Substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position to modulate receptor binding .

- Piperazine Functionalization : Replacing benzyl with tert-butyl carbamate (Boc) for improved metabolic stability .

- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., autotaxin inhibition ) or cellular uptake studies.

- Case Study :

| Modification | Biological Impact | Reference |

|---|---|---|

| Boc-protected piperazine | Enhanced solubility and CNS penetration | |

| Trifluoromethyl substitution | Increased binding affinity to kinase targets |

Q. How do reaction conditions influence competing regioselectivity in piperazine functionalization?

- Methodological Answer : Competing N1 vs. N2 alkylation can arise due to:

- Base Strength : Strong bases (e.g., NaH) favor N1 due to deprotonation kinetics.

- Steric Effects : Bulky electrophiles (e.g., allylic acetates) prefer N2 .

- Solvent Polarity : Polar solvents stabilize transition states for N1 selectivity.

- Mitigation :

- Use kinetic studies (in situ IR or LC-MS) to track regioselectivity .

- Design steric-directing groups (e.g., tert-butyl carbamate) to enforce N1 preference .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar synthetic routes (e.g., 57% vs. 98%)?

- Methodological Answer : Yield discrepancies stem from:

- Purification Efficiency : Flash chromatography vs. preparative HPLC.

- Starting Material Purity : Impurities in allylic acetates or piperazine derivatives.

- Catalyst Degradation : Ir catalysts are moisture-sensitive; rigorous anhydrous conditions improve reproducibility .

- Resolution :

Replicate reactions under inert atmosphere (Ar/N₂).

Pre-purify starting materials via recrystallization or distillation.

Optimize gradient elution in chromatography (e.g., heptane:EtOAc from 20:1 to 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.